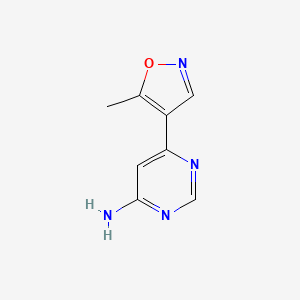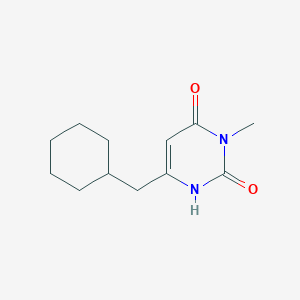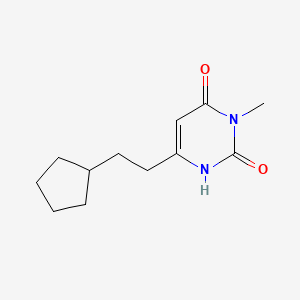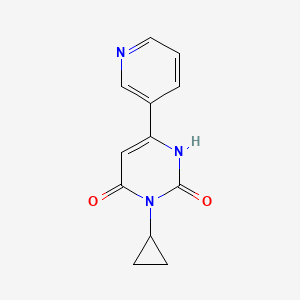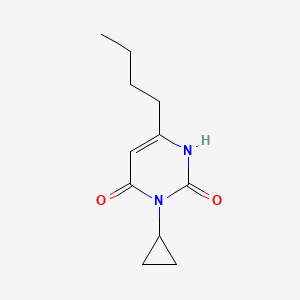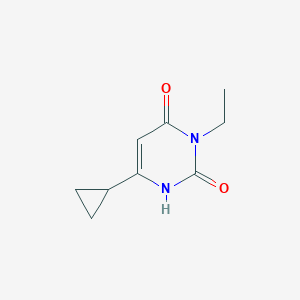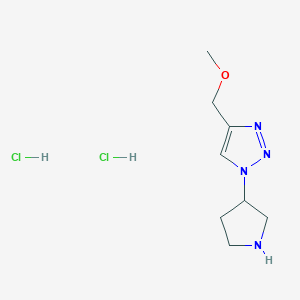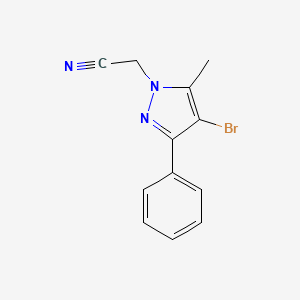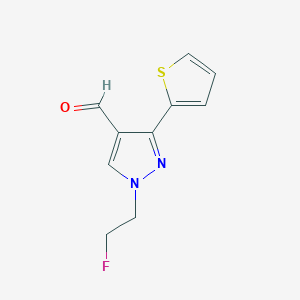
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (FTCP) is an organic compound belonging to the class of pyrazole-4-carbaldehyde (P4C). It is a versatile and important building block for the synthesis of various heterocyclic compounds. FTCP has been widely used in the synthesis of bioactive compounds, such as anti-cancer agents, anti-inflammatory agents, and antioxidants. It has also been used in the synthesis of other heterocyclic compounds, such as imidazoles and thiazoles.
Applications De Recherche Scientifique
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various heterocyclic compounds, such as imidazoles and thiazoles. These compounds have been found to possess anti-cancer, anti-inflammatory, and antioxidant activities. This compound has also been used in the synthesis of anti-HIV agents, as well as in the synthesis of other bioactive compounds. This compound has also been used in the synthesis of chiral ligands, which are important for asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed to involve the formation of a covalent bond between the 2-fluoroethanol and thiophene-2-carbaldehyde molecules. This covalent bond is then further stabilized by the formation of hydrogen bonds between the two molecules. This covalent bond is believed to be responsible for the formation of various heterocyclic compounds.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been found to possess anti-cancer, anti-inflammatory, and antioxidant activities. This compound has also been found to possess anti-HIV activity, as well as the ability to inhibit the growth of certain bacteria. In addition, this compound has been found to possess anti-microbial and anti-fungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easily accessible. It is also a versatile building block for the synthesis of various heterocyclic compounds. However, this compound also has some limitations. It is a highly reactive compound and may react with other compounds in the reaction mixture. In addition, this compound is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. It could be used in the synthesis of more complex heterocyclic compounds, such as imidazoles and thiazoles. It could also be used in the synthesis of more complex bioactive compounds, such as anti-cancer agents and anti-HIV agents. This compound could also be used in the synthesis of chiral ligands, which are important for asymmetric synthesis. Finally, this compound could be used in the synthesis of more complex polymers and materials.
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEKQVGPBMWCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



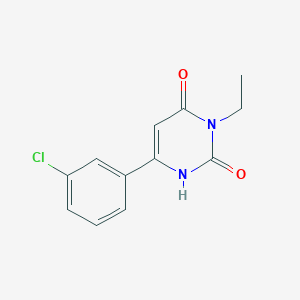
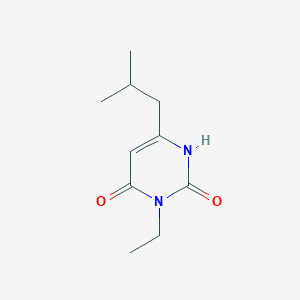

![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
